1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane

Description

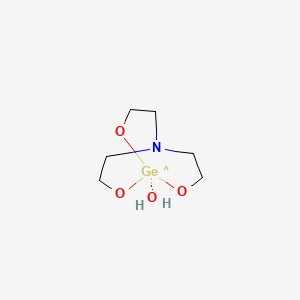

1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane is a germanium-containing metallatrane characterized by a bicyclo[3.3.3]undecane framework. Its structure consists of a central germanium atom coordinated to three oxygen atoms and one nitrogen atom, forming a tricyclic system. The hydroxy group at the 1-position introduces polar character, influencing its solubility and reactivity. The molecular formula is C₈H₁₂GeNO₃·H₂O (monohydrate; CAS 101182-23-4), with an average molecular weight of ~260.63 g/mol . Germatranes are notable for their hypervalent bonding, where the germanium atom exhibits five-coordinate geometry, as confirmed by X-ray crystallography in related compounds .

Properties

CAS No. |

71682-43-4 |

|---|---|

Molecular Formula |

C6H14GeNO4 |

Molecular Weight |

236.81 g/mol |

InChI |

InChI=1S/C6H12GeNO3.H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;/h1-6H2;1H2 |

InChI Key |

PZDNVHSGMANPAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CO[Ge]2OCCN1CCO2.O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol typically involves the reaction of germanium tetrachloride with triethanolamine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of germanium oxides.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

Substitution: The compound can undergo substitution reactions where functional groups attached to the germanium atom are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Scientific Research Applications

2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in bioinorganic chemistry.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an anti-cancer agent.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol involves its interaction with molecular targets through coordination bonds. The germanium atom can form stable complexes with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved include the modulation of enzyme activity and interaction with cellular components.

Comparison with Similar Compounds

Key Differences :

- Electronegativity : Si (1.90) and B (2.04) are more electronegative than Ge (2.01), affecting bond polarization.

- Bond Lengths : Ge–N bonds in germatranes (e.g., 1.95 Å in 1-isothiocyanato-germatrane ) are longer than Si–N bonds (~1.70 Å), influencing thermal stability.

- Applications : Silatranes are widely used in organic synthesis , while boratranes serve niche roles in materials science .

Germatrane Derivatives with Varied Substituents

Substituents at the 1-position significantly alter physicochemical and biological properties:

Impact of Substituents :

Biological Activity

1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane, a compound with the molecular formula C6H13GeNO4 and CAS number 71682-43-4, has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure, which includes germanium, oxygen, and nitrogen atoms. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C6H13GeNO4 |

| Molar Mass | 235.81 g/mol |

| Melting Point | 156-157 °C |

| Boiling Point | 233.2 °C (predicted) |

| pKa | 4.83 (predicted) |

These properties suggest that the compound has moderate thermal stability and a relatively low acidity, which may influence its reactivity and interaction with biological systems.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study published in PubMed demonstrated that germanium compounds derived from cinnamic acid displayed lower toxicity while maintaining strong anti-tumor activity compared to control substances . This suggests that the bicyclic structure may enhance the therapeutic index of related compounds.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of both nitrogen and oxygen within its structure could facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Toxicity Profile

Toxicological data indicate that the compound has a relatively high LD50 value of 8400 mg/kg when administered intraperitoneally in rodent models . This suggests that while it possesses biological activity, its safety profile warrants further investigation to determine potential adverse effects.

Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing germanium-based compounds, researchers prepared several derivatives including this compound . The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that these compounds exhibited promising anti-tumor activity with minimal toxicity.

Study 2: Comparative Analysis of Germanium Compounds

A comparative analysis was conducted on different germanium compounds to assess their biological activities . The study highlighted that those with similar structural features to this compound demonstrated enhanced efficacy in inhibiting tumor growth while exhibiting lower side effects compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. How is the molecular structure of 1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane validated experimentally?

- Methodological Answer : The structure is typically confirmed via X-ray crystallography to resolve the bicyclic geometry and germanium coordination. For analogous silatranes, crystallographic data revealed bond angles and distances critical to stability . NMR spectroscopy (e.g., H, C, Si) is also employed; for germanium analogs, Ge NMR (though less common) or isotopic labeling may be used. Comparative analysis with structurally similar compounds, such as 1-substituted silatranes or borabicyclo derivatives, helps validate spectral assignments .

Q. What synthetic strategies are employed to prepare this compound?

- Methodological Answer : Synthesis involves transmetallation or hydrolysis of precursor germanium compounds. For example, silatranes are synthesized via reactions of tris(ethanolamine) derivatives with silicon halides . For the germanium variant, a similar approach using germanium tetrachloride and tris(2-hydroxyethyl)amine under controlled hydrolysis could yield the bicyclic structure. Purification via recrystallization or column chromatography is critical to isolate the product .

Advanced Research Questions

Q. How does the hydroxy substituent influence the compound’s reactivity compared to alkyl or aryl derivatives?

- Methodological Answer : The hydroxy group enhances polarity and hydrogen-bonding capacity , affecting solubility and catalytic activity. For instance, methoxy-substituted silatranes exhibit lower hydrolysis rates than hydroxyl analogs due to reduced electrophilicity at the central atom . Comparative kinetic studies (e.g., hydrolysis rates in aqueous/organic solvents) and DFT calculations can quantify substituent effects on germanium’s electrophilicity .

Q. What mechanistic pathways govern the formation of bicyclic germanium compounds?

- Methodological Answer : Formation likely proceeds through chelation-controlled cyclization . In silatrane synthesis, tris(ethanolamine) acts as a tridentate ligand, coordinating to the central atom (e.g., Si or Ge) and facilitating ring closure . For germanium, steric effects due to its larger atomic radius may necessitate higher temperatures or longer reaction times. Mechanistic studies using in situ IR or mass spectrometry can track intermediate species .

Q. How can contradictions in spectroscopic data between computational models and experimental results be resolved?

- Methodological Answer : Discrepancies arise from approximations in computational methods (e.g., solvent effects ignored in DFT). To resolve these:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.